molecular formula C18H23N3O3S B14933726 (4-(1,1-dioxidotetrahydrothiophen-3-yl)piperazin-1-yl)(1-methyl-1H-indol-4-yl)methanone

(4-(1,1-dioxidotetrahydrothiophen-3-yl)piperazin-1-yl)(1-methyl-1H-indol-4-yl)methanone

Cat. No.: B14933726
M. Wt: 361.5 g/mol
InChI Key: LRFSOCMBSSXAFY-UHFFFAOYSA-N
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Description

The compound "(4-(1,1-dioxidotetrahydrothiophen-3-yl)piperazin-1-yl)(1-methyl-1H-indol-4-yl)methanone" features a piperazine core substituted with a sulfone-modified tetrahydrothiophene ring at the 4-position and a 1-methylindole-4-yl group linked via a ketone bridge. The 1-methyl group on the indole may improve metabolic stability compared to unsubstituted indoles .

Properties

Molecular Formula

C18H23N3O3S

Molecular Weight

361.5 g/mol

IUPAC Name

[4-(1,1-dioxothiolan-3-yl)piperazin-1-yl]-(1-methylindol-4-yl)methanone

InChI

InChI=1S/C18H23N3O3S/c1-19-7-5-15-16(3-2-4-17(15)19)18(22)21-10-8-20(9-11-21)14-6-12-25(23,24)13-14/h2-5,7,14H,6,8-13H2,1H3

InChI Key

LRFSOCMBSSXAFY-UHFFFAOYSA-N

Canonical SMILES

CN1C=CC2=C(C=CC=C21)C(=O)N3CCN(CC3)C4CCS(=O)(=O)C4

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-(1,1-dioxidotetrahydrothiophen-3-yl)piperazin-1-yl)(1-methyl-1H-indol-4-yl)methanone typically involves multi-step proceduresCommon reagents used in these reactions include various acids, bases, and solvents such as toluene .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization .

Chemical Reactions Analysis

Types of Reactions

(4-(1,1-dioxidotetrahydrothiophen-3-yl)piperazin-1-yl)(1-methyl-1H-indol-4-yl)methanone can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, pH levels, and the use of solvents to facilitate the reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds .

Scientific Research Applications

(4-(1,1-dioxidotetrahydrothiophen-3-yl)piperazin-1-yl)(1-methyl-1H-indol-4-yl)methanone has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antiviral, anticancer, and antimicrobial properties.

    Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (4-(1,1-dioxidotetrahydrothiophen-3-yl)piperazin-1-yl)(1-methyl-1H-indol-4-yl)methanone involves its interaction with specific molecular targets and pathways. The indole moiety is known to bind with high affinity to multiple receptors, which can modulate various biological processes. The piperazine and tetrahydrothiophene groups may also contribute to the compound’s overall activity by enhancing its binding properties and stability .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Piperazine Substituent Variations

(a) Sulfone vs. Benzyl Groups

The compound in , "(4-benzylpiperazin-1-yl)-(1H-indol-2-yl)methanone" (CAS 63925-79-1), replaces the sulfone-tetrahydrothiophene group with a benzyl substituent. Key differences include:

  • In contrast, the benzyl group in is electron-donating, increasing piperazine basicity and lipophilicity .
  • Solubility : The sulfone group improves aqueous solubility, which may enhance bioavailability compared to the benzyl analogue.
(b) Sulfone vs. Diphenylmethyl Groups

describes a compound with a diphenylmethyl substituent on piperazine. This bulky group likely reduces membrane permeability but could enhance selectivity for sterically constrained binding pockets. The sulfone group in the target compound offers a balance between solubility and moderate steric bulk .

Indole Substituent and Positional Effects

(a) 1-Methylindole-4-yl vs. 1H-Indol-2-yl

The target compound’s 1-methylindole-4-yl group contrasts with the unsubstituted 1H-indol-2-yl group in . Methylation at the indole’s 1-position prevents N-H-mediated metabolism (e.g., glucuronidation), improving metabolic stability. The 4-position of the indole in the target compound may also alter π-π stacking interactions with aromatic residues in target proteins compared to the 2-position .

(b) Comparison with 3-Isopropyl-2-Methylindole Derivatives

highlights a compound with a 3-isopropyl-2-methylindole moiety. Bulkier substituents at the 3-position (e.g., isopropyl) may hinder binding to flat receptor surfaces, whereas the target compound’s 1-methyl group minimizes steric hindrance while enhancing stability .

Thiophene/Sulfone vs. Thiophene/Non-Sulfone Analogues

describes thiophene-containing piperazine derivatives. The target compound’s tetrahydrothiophene-1,1-dioxide group introduces a sulfone, which:

  • Increases polarity and hydrogen-bonding capacity compared to unmodified thiophene.

Key Data Table

Compound Name (Reference) Piperazine Substituent Indole Substituent Molecular Weight (g/mol) Key Properties
Target Compound 1,1-Dioxidotetrahydrothiophen-3-yl 1-Methyl-1H-indol-4-yl ~387.45 (calculated) High solubility, metabolic stability
(4-Benzylpiperazin-1-yl)-(1H-indol-2-yl)methanone Benzyl 1H-Indol-2-yl 319.41 High lipophilicity, moderate stability
Diphenylmethyl-piperazine-indole derivative Diphenylmethyl 3-Isopropyl-2-methyl ~507.62 (calculated) Steric bulk, low solubility

Research Findings and Implications

  • Receptor Binding: suggests that cyclic substituents on piperazine (e.g., morpholinoethyl) are tolerated in cannabinoid receptor binding. The sulfone group in the target compound may similarly engage polar residues in non-cannabinoid targets .
  • SAR Trends: Optimal side-chain length (4–6 carbons) for receptor affinity, as noted in , supports the target compound’s tetrahydrothiophene ring (4-membered) as a favorable substituent .
  • Synthetic Feasibility: and demonstrate established routes for piperazine-indole methanones, suggesting scalability for the target compound .

Biological Activity

The compound (4-(1,1-dioxidotetrahydrothiophen-3-yl)piperazin-1-yl)(1-methyl-1H-indol-4-yl)methanone , often referred to by its structural components, represents a novel class of organic molecules with potential pharmacological applications. This article delves into the biological activity of this compound, exploring its structure, mechanisms of action, and possible therapeutic implications based on current research findings.

Structural Overview

This compound features several key structural elements that contribute to its biological activity:

  • Piperazine Ring : Known for its role in various pharmacological agents, the piperazine ring enhances the compound's ability to interact with biological targets.
  • Tetrahydrothiophene Moiety : The presence of sulfur may facilitate unique interactions with enzymes and receptors.
  • Indole Derivative : Indole structures are often associated with neuroactive properties, making them significant in medicinal chemistry.

The biological activity of this compound is hypothesized to involve interactions with various molecular targets, including:

  • Receptors : The compound may bind to neurotransmitter receptors, influencing pathways associated with mood and cognition.
  • Enzymes : Potential inhibition or modulation of enzyme activity could lead to therapeutic effects in conditions like depression or anxiety.

Pharmacological Profiles

Recent studies have indicated that compounds similar to this compound exhibit a range of biological activities:

Compound NameStructural FeaturesBiological Activity
IndomethacinIndole structure with carboxylic acidAnti-inflammatory
SertralinePiperazine ring with phenyl groupAntidepressant
TrazodoneIndole and piperazine structureAntidepressant & anxiolytic

The unique combination of the tetrahydrothiophene ring and methanone functionality in this compound may lead to novel mechanisms of action not observed in these structurally similar compounds.

Case Studies

A study focusing on the structure-activity relationship (SAR) of related compounds suggested that modifications in the piperazine moiety could enhance metabolic stability while retaining desired pharmacological effects. These findings emphasize the importance of structural integrity in developing effective therapeutics .

Potential Therapeutic Applications

Given its structural characteristics and preliminary findings, this compound may have potential applications in treating:

  • Neurological Disorders : The indole component suggests efficacy in conditions like depression and anxiety.
  • Cancer Therapy : Similar compounds have shown activity against various cancer cell lines, warranting further investigation into this compound's anticancer potential.

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